N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazinamide , an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular structure of similar compounds includes a pyridine ring, a benzyl group, and an acetamide moiety . The exact molecular structure of “N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide” is not provided in the available resources.Scientific Research Applications
Crystal Structure and Anti-Allergic Properties
N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide is studied in the context of its crystal structure and potential applications in anti-allergic treatments. The compound's crystal structure has been analyzed, and it contains the dication of chloropyramine, which is effective on H1-type receptors, commonly targeted in allergy treatments (Parvez & Sabir, 1997).
Supramolecular Chemistry and Coordination Compounds
Research on the compound has explored its utility in supramolecular chemistry, particularly in the formation of coordination compounds with palladium(II) chloride. These studies reveal insights into the structural and bonding properties of such complexes, which can be important in materials science and catalysis (Palombo et al., 2019).
Immunomodulatory Effects
The compound has been studied for its potential immunomodulatory effects. Research indicates that derivatives of this compound, such as 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, show significant inhibitory activity in immunological assays, suggesting potential applications in immune system modulation (Giraud et al., 2010).
Potential Antidepressant Properties
Investigations into the compound's derivatives have identified potential antidepressant properties. N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a closely related compound, has been evaluated as a potential antidepressant with reduced side effects, indicating the therapeutic potential of similar structures (Bailey et al., 1985).
Photochemical Reactions
Research on photochemical reactions involving similar compounds has been conducted, providing insights into their behavior under light irradiation, which is relevant in fields like photochemistry and materials science (Shima et al., 1984).
Mechanism of Action
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,2-dimethyl-N-pyrazin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-16(2,3)15(21)20(14-10-18-8-9-19-14)11-12-4-6-13(17)7-5-12/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGYWLQOZFSAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CC=C(C=C1)Cl)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666063 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.